molecular formula C18H16Cl2N2O B5598868 5-(2,2-dichlorovinyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

5-(2,2-dichlorovinyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

Katalognummer B5598868
Molekulargewicht: 347.2 g/mol
InChI-Schlüssel: ZKTVERJNTCOFQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2,2-dichlorovinyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as DCPyL and is a potent ligand for prostate-specific membrane antigen (PSMA). The compound has been widely studied for its potential applications in the diagnosis and treatment of prostate cancer.

Wirkmechanismus

DCPyL binds to 5-(2,2-dichlorovinyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole with high affinity and specificity. 5-(2,2-dichlorovinyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole is a transmembrane protein that is overexpressed in prostate cancer cells. The binding of DCPyL to 5-(2,2-dichlorovinyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole allows for the selective targeting of prostate cancer cells, which can be visualized using imaging techniques such as positron emission tomography (PET).
Biochemical and Physiological Effects:
DCPyL has been shown to have minimal off-target effects and is well-tolerated in preclinical studies. It has a favorable pharmacokinetic profile, with rapid clearance from non-target tissues and high accumulation in 5-(2,2-dichlorovinyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole-expressing tumors.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of DCPyL is its high specificity for 5-(2,2-dichlorovinyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, which allows for the selective targeting of prostate cancer cells. This makes it a promising candidate for the development of imaging agents and therapeutics for prostate cancer. However, one of the limitations of DCPyL is its relatively complex synthesis, which may limit its widespread use in research.

Zukünftige Richtungen

There are several potential future directions for the use of DCPyL in scientific research. These include:
1. Development of DCPyL-based imaging agents for the early detection of prostate cancer.
2. Development of DCPyL-based therapeutics for the treatment of prostate cancer.
3. Investigation of the use of DCPyL in combination with other therapies for the treatment of prostate cancer.
4. Exploration of the potential use of DCPyL in other types of cancer that express 5-(2,2-dichlorovinyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole.
5. Further optimization of the synthesis of DCPyL to improve its accessibility for research purposes.
In conclusion, DCPyL is a promising compound that has gained significant attention in scientific research for its potential applications in the diagnosis and treatment of prostate cancer. Its high specificity for 5-(2,2-dichlorovinyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole makes it a promising candidate for the development of imaging agents and therapeutics for prostate cancer. However, further research is needed to fully explore its potential applications and limitations.

Synthesemethoden

The synthesis of DCPyL involves the reaction of 4-methoxyphenylhydrazine with 2,2-dichloroacetaldehyde in the presence of potassium carbonate. This is followed by the reaction of the resulting intermediate with phenylhydrazine and subsequent reduction with sodium borohydride to obtain the final product.

Wissenschaftliche Forschungsanwendungen

DCPyL has been extensively studied for its potential applications in the diagnosis and treatment of prostate cancer. It is a highly specific ligand for 5-(2,2-dichlorovinyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, which is overexpressed in prostate cancer cells. This makes it a promising candidate for the development of imaging agents and therapeutics for prostate cancer.

Eigenschaften

IUPAC Name

3-(2,2-dichloroethenyl)-5-(4-methoxyphenyl)-2-phenyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O/c1-23-16-9-7-13(8-10-16)17-11-15(12-18(19)20)22(21-17)14-5-3-2-4-6-14/h2-10,12,15H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTVERJNTCOFQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C=C(Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,2-Dichloroethenyl)-5-(4-methoxyphenyl)-2-phenyl-3,4-dihydropyrazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.